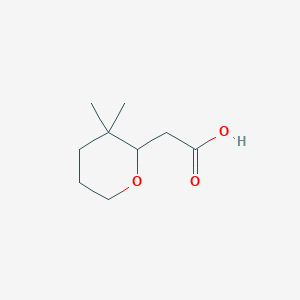

2-(3,3-Dimethyloxan-2-yl)acetic acid

描述

Chemical Identity and Structural Context of 2-(3,3-Dimethyloxan-2-yl)acetic Acid

A precise understanding of a molecule's identity and structure is fundamental to any chemical investigation. This section delineates the formal nomenclature, isomeric possibilities, and key structural features of this compound.

The systematic name for the tetrahydropyran (B127337) ring system, according to the International Union of Pure and Applied Chemistry (IUPAC), is "oxane". wikipedia.org Therefore, the preferred IUPAC name for the compound is This compound .

The structure of this compound contains a chiral center at the C2 position of the oxane ring (the carbon atom to which the acetic acid group is attached). This chirality means that the compound can exist as a pair of enantiomers: (R)-2-(3,3-Dimethyloxan-2-yl)acetic acid and (S)-2-(3,3-Dimethyloxan-2-yl)acetic acid. A synthesis that does not employ chiral control would typically yield a racemic mixture of these two enantiomers. The specific stereochemistry would be a critical factor in any potential biological application, as enantiomers of a chiral drug can have different pharmacological activities.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Chiral Centers | 1 (at C2) |

| Isomers | (R)- and (S)-enantiomers |

The core of the molecule is the oxane ring, a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org Like cyclohexane (B81311), the oxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

The oxane ring in this compound is heavily substituted. A key feature is the gem-dimethyl group at the C3 position. The presence of two methyl groups on the same carbon atom has a significant impact on the conformational flexibility of the ring. This substitution pattern can introduce substantial steric hindrance, potentially locking the ring into a specific chair conformation or biasing the conformational equilibrium significantly.

The acetic acid moiety, -CH₂COOH, is attached to the C2 position, adjacent to the ring oxygen. In a chair conformation, this bulky group would preferentially occupy an equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions with other ring substituents. The carboxylic acid group itself is polar and can act as both a hydrogen bond donor and acceptor, which would influence the molecule's physical properties and potential intermolecular interactions.

Rationale for Academic Research on this compound

While specific research on this compound is not prominent, a strong rationale for its academic investigation can be constructed based on the established significance of its constituent structural motifs in medicinal chemistry and organic synthesis.

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery. pharmablock.com It is found in numerous natural products with diverse biological activities, including antibiotics, marine toxins, and anticancer agents. researchgate.netchemicalbook.com In synthetic drug candidates, the THP ring is often used as a bioisosteric replacement for a cyclohexane ring. pharmablock.com The introduction of the ring oxygen can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can provide an additional hydrogen bond acceptor to interact with biological targets. pharmablock.com The three-dimensional nature of the substituted oxane ring allows for the exploration of new chemical space compared to flat aromatic systems.

The gem-dimethyl group is another structural feature often incorporated into drug candidates to improve their metabolic stability by blocking potential sites of oxidation. Furthermore, the acetic acid side chain provides a versatile functional handle. It can be converted into a variety of other functional groups, such as esters, amides, or alcohols, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Overview of Existing Scholarly Literature on Oxane-Containing Acetic Acids

The tetrahydropyran ring is a recurring structural unit in a multitude of complex natural products. researchgate.net Many of these molecules exhibit potent and important biological activities, which has spurred significant interest in their synthesis. While simple oxane-containing acetic acids are not widely reported as natural products themselves, the broader class of substituted oxanes is of great relevance.

For instance, the natural product Centrolobine features a 2,4,6-trisubstituted tetrahydropyran ring and has been a target for total synthesis. researchgate.net Many marine natural products, such as the polyether antibiotics and toxins like brevetoxin, contain multiple tetrahydropyran rings as core structural elements. chemicalbook.comresearchgate.net The biological activity of these complex molecules is often intrinsically linked to the stereochemistry and conformation of their oxane rings.

The synthesis of substituted tetrahydropyrans is a well-researched area of organic chemistry, with numerous methods developed for their stereoselective construction. rsc.org These methods are crucial for the total synthesis of natural products containing this motif. Compounds like this compound can be seen as valuable chiral building blocks or intermediates in the synthesis of these more complex and biologically active molecules. The presence of both a defined substitution pattern on the oxane ring and a modifiable acetic acid side chain makes such compounds attractive targets for synthetic chemists aiming to construct libraries of novel compounds for biological screening.

Structure

3D Structure

属性

IUPAC Name |

2-(3,3-dimethyloxan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2)4-3-5-12-7(9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNMHWNWOFHPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,3 Dimethyloxan 2 Yl Acetic Acid and Its Analogs

Strategic Retrosynthetic Analysis of 2-(3,3-Dimethyloxan-2-yl)acetic Acid

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying key bonds that can be disconnected based on reliable and known chemical reactions.

Key Disconnections and Functional Group Interconversions

The primary retrosynthetic disconnections for the target molecule focus on the formation of the oxane ring and the installation of the acetic acid side chain.

C-O Bond Disconnection (Oxane Ring): A logical disconnection is the C2-O bond of the oxane ring. This approach, based on the Williamson ether synthesis, leads to a precursor like a 6-hydroxy-4,4-dimethyl-2-halo-octanoic acid ester. masterorganicchemistry.comwikipedia.orgbyjus.com An intramolecular SN2 reaction, where the hydroxyl group displaces a halide or another suitable leaving group (e.g., tosylate), would form the cyclic ether. masterorganicchemistry.comyoutube.com

C-C Bond Disconnection (Prins Cyclization): An alternative and powerful strategy for forming tetrahydropyran (B127337) rings is the Prins cyclization. beilstein-journals.orgresearchgate.netnih.gov Disconnecting the C2-C6 and C-O bonds via a Prins-type reaction leads to a homoallylic alcohol (e.g., 4,4-dimethylpent-1-en-5-ol) and a glyoxylic acid derivative. The acid-catalyzed condensation of these fragments would construct the oxane ring in a highly convergent manner. researchgate.netresearchgate.netnih.gov

Side Chain Disconnection: The acetic acid side chain can be disconnected at the C2-Cα bond. This suggests an intermediate aldehyde or lactone at the C2 position of a pre-formed 3,3-dimethyloxane (B14734869) ring. The side chain could then be introduced through various C-C bond-forming reactions, such as a Wittig reaction followed by reduction and oxidation, or by nucleophilic addition of a two-carbon unit.

Functional Group Interconversions (FGIs) are crucial throughout these pathways. For instance, the carboxylic acid can be retrosynthetically converted to an ester or a nitrile to facilitate purification or prevent unwanted side reactions. Similarly, a primary alcohol can be converted into a good leaving group like a tosylate or a halide to enable the intramolecular Williamson ether synthesis. libretexts.org

Stereochemical Control in Fragment Synthesis

The carbon atom at the C2 position is a stereocenter. Controlling its configuration is a critical aspect of the synthesis.

Substrate Control: In a Prins cyclization, the stereochemistry of the homoallylic alcohol can direct the formation of the new stereocenter at C2. The reaction often proceeds through a chair-like transition state, which can provide a high degree of diastereoselectivity. nih.govnih.gov However, competing pathways like the 2-oxonia-Cope rearrangement can sometimes lead to racemization, which must be managed by careful selection of substrates and Lewis acids. beilstein-journals.orgnih.gov

Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to one of the precursor fragments. The auxiliary would guide the stereochemical outcome of the ring-forming reaction and would be removed in a subsequent step.

Asymmetric Catalysis: An enantioselective Prins cyclization using a chiral Lewis acid catalyst could set the stereocenter at C2 during the C-C and C-O bond formations. This is an efficient strategy that avoids the need for stoichiometric chiral reagents.

Development of Efficient and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes not only the successful construction of a target molecule but also the efficiency, safety, and environmental impact of the route.

Classical Organic Synthesis Pathways

Classical routes to substituted oxanes often rely on robust and well-established reactions. Two prominent pathways are the intramolecular Williamson ether synthesis and the Prins cyclization.

Williamson Ether Synthesis Route: This pathway involves the cyclization of a linear precursor containing a hydroxyl group and a leaving group.

Alkylation: Start with a protected 4,4-dimethyl-1,5-pentanediol.

Chain Extension: Selectively deprotect one alcohol and oxidize it to an aldehyde. A Horner-Wadsworth-Emmons reaction would install a two-carbon ester unit.

Reduction & FGI: Reduce the resulting double bond and convert the remaining protected alcohol into a good leaving group (e.g., mesylate or tosylate).

Cyclization: Deprotection followed by base-induced intramolecular cyclization would yield the ester of the target molecule, which is then hydrolyzed.

Prins Cyclization Route: This approach is more convergent.

Fragment Preparation: Synthesize a suitable homoallylic alcohol, such as 5,5-dimethylhex-1-en-4-ol.

Cyclization: React the alcohol with an ester of glyoxylic acid in the presence of a Lewis acid (e.g., SnCl₄, In(OTf)₃). nih.govorganic-chemistry.org This reaction forms the oxane ring and installs the ester side chain simultaneously.

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid.

| Strategy | Key Reaction | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Intramolecular SN2 Cyclization | NaH, TsCl, Pyridine | Reliable, well-understood | Multi-step, potential for elimination side reactions |

| Prins Cyclization | Acid-catalyzed cyclization | Homoallylic alcohol, Aldehyde, Lewis Acid (e.g., In(OTf)3) | Convergent, high stereocontrol possible researchgate.net | Can be sensitive to substrate and catalyst choice beilstein-journals.org |

Modern Flow Chemistry Approaches for Oxane Ring Formation

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. springerprofessional.demdpi.comnih.gov These benefits include enhanced safety, better temperature control, higher yields, and easier scalability. sci-hub.se

For the synthesis of this compound, a key cyclization step could be adapted for a flow process. For instance, a Prins cyclization could be performed by pumping separate streams of the homoallylic alcohol and the aldehyde/Lewis acid catalyst to a mixing junction, followed by passage through a heated or cooled reactor coil. The precise control over residence time and temperature can minimize side reactions and improve selectivity. mdpi.com The use of immobilized solid-supported catalysts or reagents in packed-bed reactors further enhances the sustainability by simplifying purification and allowing for catalyst reuse. sci-hub.se

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio nih.gov |

| Safety | Higher risk with exotherms and hazardous reagents | Improved safety, small reaction volumes mdpi.com |

| Scalability | Complex, requires re-optimization | Simpler, by running the system for a longer time |

| Reaction Time | Often hours to days | Seconds to minutes mdpi.com |

Atom-Economical and Environmentally Benign Syntheses

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key metrics for evaluating the "greenness" of a synthesis include Atom Economy (AE), E-Factor (waste generated per kg of product), and Reaction Mass Efficiency (RME). nih.govmdpi.comresearchgate.net

Atom Economy: This metric, conceived by Barry Trost, measures how many atoms from the reactants are incorporated into the final product. nih.gov Cycloaddition and rearrangement reactions, such as the Prins cyclization, are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts. nih.gov

Step and Pot Economy: Reducing the number of synthetic steps (step economy) and performing multiple transformations in a single reactor (pot economy) significantly reduces waste from solvents and purification. rsc.org A Prins cyclization is a good example of a step-economical reaction as it forms two bonds and the heterocyclic ring in a single operation.

Catalysis: Using catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. Lewis acid-catalyzed or Brønsted acid-catalyzed Prins cyclizations are preferable to multi-step sequences that use stoichiometric amounts of reagents for functional group manipulations. researchgate.net

Solvent Choice: The choice of solvent has a major impact on the environmental footprint of a synthesis. Efforts to replace hazardous chlorinated solvents with greener alternatives like water, ethanol (B145695), or even solvent-free conditions are critical. nih.gov

| Synthetic Strategy | Green Chemistry Consideration | Example Application |

|---|---|---|

| Prins Cyclization | High Atom and Step Economy rsc.org | Direct formation of the oxane ring from an alcohol and aldehyde. |

| Catalysis | Reduces stoichiometric waste | Using a catalytic amount of a Lewis acid (e.g., 5 mol% In(OTf)3). organic-chemistry.org |

| Flow Chemistry | Reduced solvent waste, improved energy efficiency nih.gov | Implementing the cyclization step in a microreactor system. |

Enantioselective Synthesis of Stereoisomers of this compound

The generation of specific stereoisomers of this compound is critical for investigating its biological activity and potential applications. The molecule possesses a key stereocenter at the C2 position of the oxane ring. Enantioselective synthesis aims to produce a single enantiomer, avoiding the formation of a 1:1 racemic mixture. Methodologies to achieve this can be broadly categorized into asymmetric catalysis, the use of chiral auxiliaries or ligands, and the resolution of racemic mixtures.

Asymmetric Catalysis in Oxane Ring Closure

Asymmetric catalysis is a powerful strategy for constructing chiral cyclic ethers like the oxane ring in this compound. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key reactions for forming tetrahydropyran (oxane) rings that can be rendered asymmetric include intramolecular hydroalkoxylation and Prins-type cyclizations.

In the context of synthesizing the target molecule, a suitable acyclic precursor, such as a δ-hydroxy olefin, would undergo catalytic cyclization. The chiral catalyst, typically a complex of a transition metal and a chiral ligand, creates a chiral environment that favors the formation of one enantiomer of the cyclic ether over the other.

Key Catalytic Systems:

Platinum and Gold Catalysts: Platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins is a well-established method for forming tetrahydropyran rings. organic-chemistry.org The use of chiral ligands with these metals can induce asymmetry in the ring-closing step.

Brønsted Acid Catalysis: Chiral Brønsted acids can catalyze the enantioselective cyclization of hydroxyalkenes. core.ac.uk These catalysts protonate the double bond or the hydroxyl group, facilitating a stereocontrolled ring closure.

Lewis Acid Catalysis: Chiral Lewis acids are widely employed in asymmetric synthesis. mdpi.com For instance, an asymmetric Prins-type cyclization between a homoallylic alcohol and an aldehyde, catalyzed by a chiral Lewis acid, can construct the tetrahydropyran skeleton with high enantioselectivity. organic-chemistry.org

The table below summarizes representative catalytic approaches applicable to the asymmetric synthesis of substituted oxane rings.

| Catalytic Method | Catalyst Type | Precursor Type | Key Feature |

| Intramolecular Hydroalkoxylation | Chiral Platinum or Gold Complexes | δ-Hydroxy Olefin | Direct, atom-economical cyclization with stereocontrol induced by the chiral ligand. |

| Prins-Type Cyclization | Chiral Lewis or Brønsted Acids | Homoallylic Alcohol and Aldehyde | Forms the C-O and a C-C bond, creating the oxane ring with control over the newly formed stereocenters. organic-chemistry.org |

| Oxonium-Ene Cyclization | Chiral Indium(III) Complexes | δ,ε-Unsaturated Alcohol | Catalyzes a facile construction of multisubstituted tetrahydropyrans. organic-chemistry.org |

Chiral Auxiliary and Chiral Ligand Strategies

This strategy involves temporarily incorporating a chiral molecule (an auxiliary) into the substrate or using a chiral ligand to influence the stereochemical outcome of a key reaction.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is covalently attached to an achiral substrate. wikipedia.org It directs a subsequent reaction to occur diastereoselectively, effectively controlling the formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor of the acetic acid side chain. For example, an Evans oxazolidinone auxiliary could be used to form a chiral enolate, which would then react with a suitable electrophile to set the stereocenter at C2 during a cyclization or an alkylation step that precedes cyclization. tcichemicals.com Pseudoephedrine is another effective chiral auxiliary that can be used to form amides, allowing for highly diastereoselective alkylation at the α-carbon position. wikipedia.org

Chiral Ligands: Unlike auxiliaries, chiral ligands are not covalently bonded to the substrate. Instead, they coordinate to a metal center to form a chiral catalyst. This catalyst then interacts with the substrate to promote an enantioselective transformation. bath.ac.uk This approach is foundational to asymmetric catalysis, as discussed in the previous section. Chiral ligands such as BINAP, DuPhos, or ferrocene-based oxazolines are used in a vast array of asymmetric reactions, including hydrogenations, alkylations, and cyclizations, that could be employed in the synthetic route toward the target molecule. mdpi.comacs.org

The table below details common chiral auxiliaries and their applications.

| Chiral Auxiliary | Typical Substrate Attachment | Key Application | Removal Method |

| Evans Oxazolidinones | Acyl group (forms an imide) | Diastereoselective aldol (B89426) reactions, alkylations, and acylations. tcichemicals.comnih.gov | Hydrolysis (acidic or basic), reduction, or conversion to other functional groups. tcichemicals.com |

| Pseudoephedrine | Carboxylic acid (forms an amide) | Diastereoselective α-alkylation of carbonyl compounds. wikipedia.org | Acidic or basic hydrolysis. |

| Camphorsultam | Acyl group (forms an N-acylsultam) | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | Hydrolysis with reagents like LiOH/H₂O₂. |

| tert-Butanesulfinamide | Aldehyde or Ketone (forms a sulfinylimine) | Asymmetric synthesis of chiral amines. yale.edu | Mild acid hydrolysis. |

Resolution Techniques for Enantiopure this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. While asymmetric synthesis is often preferred, resolution can be a practical alternative, especially when a straightforward synthesis of the racemate is available. researchgate.net

Classical Resolution via Diastereomeric Salts: Since the target molecule is a carboxylic acid, the most common resolution method involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. tcichemicals.com These salts can then be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with an achiral acid, yielding the enantiomerically pure carboxylic acid.

Common chiral resolving agents for carboxylic acids include:

(R)-(+)- or (S)-(-)-α-Phenylethylamine

Brucine or Strychnine (alkaloids)

(1R,2S)-(-)-Ephedrine

Chromatographic Resolution: This method involves separating the enantiomers using chromatography.

Derivatization: The racemic acid can be converted into a mixture of diastereomers by reacting it with a chiral derivatizing agent (e.g., an enantiopure alcohol to form diastereomeric esters). unimi.it The resulting diastereomers can be separated using standard chromatographic techniques like flash chromatography or HPLC. The desired enantiomer of the acid is then recovered by cleaving the derivatizing group. nih.gov

Chiral Chromatography: Direct separation of the enantiomers is possible using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The enantiomers interact differently with the chiral phase, leading to different retention times and enabling their separation.

The table below outlines various resolution strategies.

| Resolution Method | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. researchgate.net | Scalable, well-established, and cost-effective for large quantities. | Success is not guaranteed; requires suitable crystal formation; maximum theoretical yield is 50% without a racemization process. |

| Covalent Derivatization | Conversion to diastereomers that can be separated by standard chromatography. unimi.it | Separation by chromatography is often more straightforward than crystallization. | Requires additional chemical steps for derivatization and cleavage, which can lower the overall yield. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency and enantiopurity; applicable to a wide range of compounds. | Expensive for large-scale production; requires specialized equipment. |

Stereochemical Investigations of 2 3,3 Dimethyloxan 2 Yl Acetic Acid

Chiral Center Identification and Absolute Configuration Assignment (C2 of the oxane ring)

Chirality in a molecule typically arises from a carbon atom bonded to four different substituents. Such a carbon is referred to as a chiral center or stereocenter. In the structure of 2-(3,3-dimethyloxan-2-yl)acetic acid, the carbon at the second position (C2) of the oxane ring is a chiral center.

The four distinct groups attached to the C2 carbon are:

A hydrogen atom (-H)

The oxygen atom of the oxane ring (-O-)

The carboxymethyl group (-CH₂COOH)

The C3 carbon of the oxane ring, which is substituted with two methyl groups and is part of the larger ring structure (-C(CH₃)₂-)

The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

The absolute configuration of this chiral center is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. msu.eduvanderbilt.edu This system assigns priorities (1 through 4) to the four groups attached to the stereocenter based on atomic number.

Application of CIP Rules to C2 of this compound:

Assigning Priorities:

Priority 1: The ring oxygen atom (-O-), as oxygen has the highest atomic number (8) directly attached to C2.

Priority 2: The C3 carbon of the ring. To break the tie with the other carbon substituent, we look at the atoms further out. C3 is bonded to two carbons (from the methyl groups) and another carbon (C4). The carboxymethyl group's carbon is bonded to one carbon and two hydrogens. Therefore, the C3 of the ring takes higher priority.

Priority 3: The carboxymethyl group (-CH₂COOH).

Priority 4: The hydrogen atom (-H), having the lowest atomic number. libretexts.org

Determining R/S Configuration:

The molecule is oriented so that the lowest priority group (H, priority 4) points away from the viewer.

The path from priority 1 to 2 to 3 is traced.

If the path is clockwise, the configuration is assigned 'R' (from the Latin rectus, for right).

If the path is counter-clockwise, the configuration is assigned 'S' (from the Latin sinister, for left). youtube.com

While the CIP rules provide a systematic nomenclature, the actual absolute configuration must be determined experimentally. This is typically achieved through techniques such as X-ray crystallography of a single crystal of one of the enantiomers or by using advanced spectroscopic methods after reaction with a chiral derivatizing agent of known configuration. researchgate.net

Conformational Analysis of the 3,3-Dimethyloxan-2-yl Moiety

Six-membered rings, such as the oxane ring in this molecule, are not planar. They adopt puckered conformations to relieve angle and torsional strain. egyankosh.ac.in The most stable and predominant conformation for a cyclohexane (B81311) or oxane ring is the chair conformation. libretexts.org In this conformation, the substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

For the 3,3-dimethyloxan-2-yl moiety, several factors influence the conformational equilibrium:

Chair Conformation: The oxane ring is expected to exist primarily in a chair conformation, which is free of angle strain and minimizes torsional strain. libretexts.org

Ring Flipping: The chair conformation can undergo a process called ring flipping, where one chair form converts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org

Substituent Effects: The presence of substituents on the ring significantly influences the equilibrium between the two chair conformers. Bulky substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other axial groups, an unfavorable interaction known as 1,3-diaxial strain. libretexts.orglibretexts.org

In this compound, the C2 carbon bears a carboxymethyl group, and the C3 carbon has a gem-dimethyl group. The carboxymethyl group is considerably bulkier than a hydrogen atom. Therefore, the chair conformation where the -CH₂COOH group occupies an equatorial position is expected to be significantly more stable and thus the predominant conformer at equilibrium. The gem-dimethyl group at C3 will have one methyl group in an axial position and one in an equatorial position, a feature that is fixed regardless of ring flipping.

| Conformer | Position of -CH₂COOH Group | Relative Steric Strain | Predicted Stability |

|---|---|---|---|

| Chair A | Equatorial | Lower (avoids 1,3-diaxial interactions) | More Stable (Predominant) |

| Chair B | Axial | Higher (experiences 1,3-diaxial interactions) | Less Stable |

Stereochemical Relationships in this compound Derivatives

When a chiral molecule like this compound (which has one stereocenter) is reacted with another single-enantiomer chiral molecule, a pair of diastereomers is formed. For example, reacting racemic (a 50:50 mixture of R and S enantiomers) this compound with an enantiomerically pure chiral alcohol, such as (R)-2-butanol, would produce two different ester products: (R)-acid-(R)-alcohol and (S)-acid-(R)-alcohol.

Unlike enantiomers, which have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers have different physical properties, such as melting points, boiling points, and solubilities. msu.edu This difference allows them to be separated using standard laboratory techniques like crystallization or chromatography (e.g., HPLC or column chromatography). libretexts.orglibretexts.orgacs.org

The efficiency of such a separation is quantified by the diastereomeric purity , often expressed as diastereomeric excess (de), which is analogous to enantiomeric excess.

de (%) = |(% Diastereomer 1 - % Diastereomer 2)|

Achieving high diastereomeric purity is crucial in many applications, and chromatographic methods are often employed for their high resolving power. mdpi.com

| Diastereomer | Retention Time (min) | Peak Area (%) | Calculated Purity |

|---|---|---|---|

| (R,R)-Ester | 12.5 | 98.5 | Diastereomeric Excess (de) = 97% |

| (S,R)-Ester | 14.2 | 1.5 |

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It reflects the degree to which one enantiomer is present in excess of the other.

ee (%) = |(% R enantiomer - % S enantiomer)|

Determining the enantiomeric excess of a sample of this compound is a critical analytical task. Since enantiomers cannot be distinguished by most standard spectroscopic techniques directly, indirect methods are often used. A common and powerful method involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). rsc.orgfrontiersin.org

The process typically involves:

Derivatization: The mixture of enantiomeric carboxylic acids is reacted with a single, pure enantiomer of a chiral agent (e.g., a chiral alcohol or amine) to form a mixture of diastereomers. rsc.org

Analysis: The resulting diastereomeric mixture is then analyzed by a technique like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In the NMR spectrum, the diastereomers will have chemically non-equivalent protons, leading to distinct and separate signals for each diastereomer. bath.ac.uk

Quantification: The relative amounts of the two diastereomers can be determined by integrating the areas of their corresponding unique peaks in the spectrum. This ratio is identical to the enantiomeric ratio of the original acid sample, allowing for the direct calculation of the enantiomeric excess. semanticscholar.org

For example, if the (R)- and (S)-enantiomers of the acid are converted into diastereomeric amides using (R)-1-phenylethylamine, the ¹H NMR spectrum might show two distinct signals for a specific proton (e.g., the methine proton of the amine moiety) for the two diastereomers. The ratio of the integrals of these two signals would directly yield the ee. researchgate.net

Advanced Analytical Research Techniques for Structural Elucidation and Purity Assessment of 2 3,3 Dimethyloxan 2 Yl Acetic Acid

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(3,3-Dimethyloxan-2-yl)acetic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the carboxylic acid group and the oxygen atom of the oxane ring would be deshielded and appear at a lower field.

Expected ¹H NMR Data: Interactive Table:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₂ | ~1.0 - 1.2 | s | 6H |

| -CH₂- (oxane ring) | ~1.3 - 1.8 | m | 4H |

| -O-CH- (oxane ring) | ~3.5 - 3.8 | m | 1H |

| -CH- (adjacent to COOH) | ~4.0 - 4.2 | t | 1H |

| -CH₂-COOH | ~2.5 - 2.7 | d | 2H |

| -COOH | ~10 - 12 | br s | 1H |

(s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically found significantly downfield.

Expected ¹³C NMR Data: Interactive Table:

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C(CH₃)₂ | ~20 - 30 |

| C(CH₃)₂ | ~35 - 40 |

| -CH₂- (oxane ring) | ~25 - 45 |

| -O-CH- (oxane ring) | ~70 - 80 |

| -CH- (adjacent to COOH) | ~75 - 85 |

| -CH₂-COOH | ~40 - 50 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. uni.lu

Mass Spectrometry (MS): In a typical mass spectrum, this compound would show a molecular ion peak [M]+. However, depending on the ionization technique used (e.g., Electrospray Ionization - ESI), protonated [M+H]+ or deprotonated [M-H]- ions are more commonly observed. uni.lu Fragmentation patterns can also provide structural information. Common fragments would likely arise from the loss of water (-18 Da) or the carboxylic acid group (-45 Da).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Predicted HRMS Data: Interactive Table:

| Ion | Adduct | m/z (Predicted) |

|---|---|---|

| [M+H]⁺ | C₉H₁₇O₃ | 173.1172 |

| [M+Na]⁺ | C₉H₁₆O₃Na | 195.0991 |

| [M-H]⁻ | C₉H₁₅O₃ | 171.1027 |

(m/z = mass-to-charge ratio) uni.lu

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption for the C=O (carbonyl) stretch would be expected around 1700-1725 cm⁻¹. researchgate.net The C-O stretching vibrations of the ether linkage in the oxane ring and the carboxylic acid would appear in the 1000-1300 cm⁻¹ region. researchgate.net

Expected IR Absorption Bands: Interactive Table:

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C backbone and C-H bonds would show strong signals.

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound possesses a stereocenter at the 2-position of the oxane ring, it can exist as a pair of enantiomers. CD spectroscopy would be instrumental in distinguishing between the enantiomers and determining the enantiomeric purity of a sample. Each enantiomer would produce a CD spectrum that is a mirror image of the other. This technique is crucial if the compound is synthesized stereoselectively or if the enantiomers are resolved.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying the amount of this compound. A reversed-phase HPLC method would likely be employed. jchr.org

Method Parameters: A typical method would use a C18 stationary phase column. jchr.org The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for separating the target compound from impurities with different polarities. jchr.org

Detection Modes:

UV-Vis Detector: Due to the lack of a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) would be necessary. jchr.org

Refractive Index (RI) Detector: An RI detector can be used as a universal detector if the compound does not have a UV chromophore.

Evaporative Light Scattering Detector (ELSD): ELSD is another universal detection method suitable for non-volatile compounds like this one.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity, allowing for the confirmation of the molecular weight of the eluting peak and the identification of co-eluting impurities.

Purity Assessment: The purity of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a sample. For a compound like this compound, which is a carboxylic acid, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. To overcome this, a derivatization step is typically employed to convert the carboxylic acid group into a more volatile ester, such as a methyl ester. This process involves reacting the acid with a methylating agent.

Once derivatized to its volatile form, methyl 2-(3,3-dimethyloxan-2-yl)acetate, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. scispace.com

Detailed Research Findings: The analysis of the derivatized compound would focus on the retention time from the GC and the fragmentation pattern from the MS. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the methyl ester derivative, along with characteristic fragment ions resulting from the cleavage of the molecule. For instance, fragmentation could occur at the ester group, the bond between the acetic acid side chain and the oxane ring, or through the opening and fragmentation of the oxane ring itself. This detailed pattern allows for unambiguous structural confirmation. The sensitivity of GC-MS also enables the detection and quantification of trace-level impurities. gcms.cznih.gov

Interactive Data Table: Predicted GC-MS Parameters and Fragments

| Parameter | Description / Expected Value |

|---|---|

| Derivative | Methyl 2-(3,3-dimethyloxan-2-yl)acetate |

| GC Column Type | Non-polar (e.g., 5% Phenyl Polysiloxane) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z corresponding to C10H18O3 |

| Key Predicted Fragments | Loss of methoxy (B1213986) group (-OCH3), loss of carbomethoxy group (-COOCH3), fragments from oxane ring cleavage |

Chiral Chromatography for Enantiomer Separation

The structure of this compound contains a chiral center at the C2 position of the oxane ring, where the acetic acid group is attached. This means the molecule can exist as a pair of non-superimposable mirror images called enantiomers (R- and S-forms). gcms.cz Since enantiomers often exhibit different biological activities, their separation and quantification are critical. nih.gov

Chiral chromatography is the primary technique for separating enantiomers. gcms.cz This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). A CSP is composed of a single enantiomer of a chiral selector that is bonded to a solid support (like silica (B1680970) gel). The separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and these complexes have different stabilities and, therefore, different retention times on the column. nih.govmdpi.com For an acidic compound, anion-exchange type CSPs or polysaccharide-based CSPs are often effective. chiraltech.comhug.ch

Detailed Research Findings: A typical chiral HPLC method would involve dissolving the racemic mixture of this compound in a suitable solvent and injecting it onto the chiral column. The mobile phase, a mixture of solvents like hexane (B92381) and ethanol (B145695) with a small amount of acid modifier, is carefully optimized to achieve baseline separation of the two enantiomer peaks. sigmaaldrich.com The detector (e.g., a UV detector) would show two distinct peaks, with the area of each peak being proportional to the concentration of that enantiomer in the sample. This allows for the determination of the enantiomeric excess (ee) or purity of a sample.

Interactive Data Table: Hypothetical Chiral HPLC Parameters

| Parameter | Example Condition |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Result | Two resolved peaks corresponding to the R- and S-enantiomers |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the most definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides unambiguous information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry (the actual R or S configuration). wikipedia.org

The method requires growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be constructed, from which the exact position of every atom is determined. st-andrews.ac.uk This analysis confirms the molecular connectivity and provides the absolute configuration of the chiral center without ambiguity. usm.edu

Detailed Research Findings: For this compound, an X-ray crystal structure would reveal the precise conformation of the six-membered oxane ring (e.g., a chair conformation). It would also detail the spatial orientation of the gem-dimethyl groups at the C3 position and the acetic acid side chain at the C2 position. The analysis would yield a complete set of intramolecular bond distances and angles. Furthermore, the data would show how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups. nih.govresearchgate.net

Interactive Data Table: Representative X-ray Crystallography Data

| Structural Parameter | Information Obtained |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | Precise lengths (Å) and angles (°) of the unit cell |

| Bond Lengths | e.g., C-C, C-O, C=O distances (in Å) |

| Bond Angles | e.g., O-C-C, C-C-C angles (in °) |

| Absolute Stereochemistry | Unambiguous assignment of the C2 center as R or S |

| Intermolecular Interactions | Identification of hydrogen bonds between carboxylic acid groups |

Computational Chemistry and Molecular Modeling Studies of 2 3,3 Dimethyloxan 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information on geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries, electronic energies, and reactivity descriptors. For 2-(3,3-dimethyloxan-2-yl)acetic acid, DFT calculations, typically using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to find the lowest energy conformation (ground state). researchgate.netmdpi.com

The key outputs of such a study would include:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable arrangement of the atoms. This would reveal the preferred conformation of the dimethyloxan ring (e.g., chair or boat) and the orientation of the acetic acid side chain.

Energetics and Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Other descriptors like ionization potential, electron affinity, chemical hardness, and electronegativity can also be derived to quantify the molecule's reactivity. acs.org

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -X.XXXX Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity. |

| C=O Bond Length | 1.21 Å | Standard double bond length in a carboxylic acid. |

| O-H Bond Length | 0.97 Å | Standard single bond length in a carboxylic acid. |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods, provide another avenue for high-accuracy calculations. These methods are particularly useful for predicting spectroscopic properties that can be directly compared with experimental data for structure verification.

For this compound, ab initio calculations would be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical IR spectrum can be generated. researchgate.net This would allow for the assignment of characteristic peaks, such as the broad O-H stretch (around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1710-1760 cm⁻¹) of the carboxylic acid group. researchgate.netpressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. nih.gov These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The acidic proton of the carboxyl group would be expected to have a characteristic downfield shift (~10-13 ppm). pressbooks.publibretexts.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Corresponding Functional Group |

| IR Frequencies | ||

| ν(O-H) | ~3000 cm⁻¹ (broad) | Carboxylic Acid O-H Stretch |

| ν(C=O) | ~1715 cm⁻¹ | Carboxylic Acid C=O Stretch |

| ν(C-O) | ~1250 cm⁻¹ | Ether C-O Stretch |

| ¹³C NMR Shifts | ||

| δ(C=O) | ~175 ppm | Carboxylic Acid Carbonyl |

| δ(C-O) | ~70 ppm | Oxane Ring Carbons adjacent to Oxygen |

| ¹H NMR Shifts | ||

| δ(COOH) | ~12.0 ppm | Carboxylic Acid Proton |

| δ(CH) | ~4.1 ppm | Proton on C2 of the Oxane Ring |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational flexibility and interactions with the environment (e.g., solvent). nih.gov

An MD simulation of this compound, likely in an aqueous solution, would reveal:

Conformational Landscapes: The oxane ring is not rigid and can adopt various conformations (e.g., chair, boat, twist-boat). MD simulations can map the energy landscape of these conformations and determine their relative populations and the kinetics of their interconversion. mdpi.comnih.gov

Solvent Interactions: The simulation would show how water molecules arrange around the solute, particularly the formation of hydrogen bonds between water and the carboxylic acid group and the ether oxygen. nih.gov This provides a microscopic view of solvation.

Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can be used to study the stability and dynamics of such dimer formation for this compound in different solvents. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.gov While no specific biological activity has been reported for this compound, QSAR models could be developed to predict hypothetical activities (e.g., antimicrobial, anti-inflammatory) by comparing it to a series of structurally similar acetic acid derivatives with known activities. nih.gov

The process involves:

Dataset Compilation: A dataset of acetic acid derivatives with measured biological activity is assembled.

Descriptor Calculation: For each molecule in the dataset, including the title compound, a set of numerical parameters, or "descriptors," is calculated. These can be constitutional, topological, electronic, or steric in nature.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms like random forest, are used to build a mathematical model that links the descriptors to the observed activity. researchgate.netbiorxiv.org

Prediction: The validated model can then be used to predict the activity of this compound based on its calculated descriptors.

Table 3: Representative Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Topological | Wiener Index | Molecular branching and size. |

| Physicochemical | LogP | Lipophilicity/hydrophilicity balance. |

| Steric | Molecular Volume | The overall size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting capability. |

Computational Prediction of Spectroscopic Parameters and Chiral Recognition Mechanisms

The carbon atom at position 2 of the oxane ring is a chiral center, meaning this compound exists as a pair of enantiomers. Computational methods are powerful tools for studying chirality.

Prediction of Chiroptical Spectra: Time-dependent density functional theory (TDDFT) can be used to predict chiroptical spectroscopic data, such as Electronic Circular Dichroism (ECD) spectra. nih.gov Comparing the predicted spectrum for the (R)- or (S)-enantiomer with an experimental spectrum is a definitive way to determine the absolute configuration of the molecule. fraunhofer.de

Chiral Recognition Mechanisms: Understanding how enantiomers are differentiated by other chiral entities (e.g., biological receptors, chiral chromatography stationary phases) is crucial. nih.gov This process, known as chiral recognition, is typically governed by the "three-point interaction model," where one enantiomer can form three simultaneous interactions with a chiral selector, while the other cannot. researchgate.netnih.gov Computational methods can model these interactions:

Molecular Docking and MD Simulations: These techniques can be used to simulate the formation of diastereomeric complexes between the (R)- and (S)-enantiomers of the target molecule and a known chiral selector. rsc.orgacs.org By calculating the binding energies of these complexes, one can predict which enantiomer will bind more strongly, providing a molecular-level explanation for the observed enantioselectivity in a chiral separation or a biological interaction. nih.gov

Investigation of Biochemical Pathways and Biological Interactions Involving 2 3,3 Dimethyloxan 2 Yl Acetic Acid

Exploration of Hypothetical Biosynthetic Pathways

The biosynthesis of natural products containing oxane (tetrahydropyran) rings is a complex process often accomplished through polyketide or terpenoid pathways. By analogy, a hypothetical biosynthetic route for 2-(3,3-dimethyloxan-2-yl)acetic acid can be postulated.

A plausible pathway could originate from a polyketide synthase (PKS) assembly line. The biosynthesis could commence with a starter unit, such as acetyl-CoA, followed by successive condensations with malonyl-CoA extender units. The incorporation of methyl branches, potentially derived from S-adenosyl methionine (SAM), could lead to the gem-dimethyl substitution pattern. The formation of the oxane ring itself would be a critical step, likely occurring via the intramolecular cyclization of a linear polyketide precursor containing a strategically positioned hydroxyl group. This cyclization is an enzyme-catalyzed etherification reaction, forming the stable six-membered ring. The final step would involve the tailoring enzymes that establish the acetic acid side chain at the 2-position of the oxane ring.

Alternatively, a terpenoid-based pathway could be considered, where the carbon skeleton is assembled from isoprene (B109036) units. Cyclization of a geraniol- or nerol-derived precursor, guided by a terpene cyclase, could form the substituted oxane ring. Subsequent oxidative modifications by enzymes like cytochrome P450 monooxygenases would then be required to introduce the carboxylic acid functionality.

Enzyme Inhibition and Activation Studies

The structural features of this compound, namely the carboxylic acid moiety and the substituted heterocyclic ring, suggest potential interactions with various enzyme classes. The following are hypothetical targets based on activities observed for other acetic acid derivatives.

Spliceosome Modulation : The spliceosome, a complex machinery responsible for RNA splicing, can be modulated by small molecules. nih.govtandfonline.com Some small molecules are known to bind to core components of the spliceosome, such as the SF3b complex, altering splicing patterns. nih.govresearchgate.netrsc.org It is conceivable that a molecule like this compound could interact with pockets within spliceosomal proteins, potentially affecting pre-mRNA processing. nih.gov

Aldose Reductase (ALR2) Inhibition : Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for diabetic complications. A significant number of ALR2 inhibitors are acetic acid derivatives, where the carboxylate group interacts with an anionic binding pocket in the enzyme's active site. nih.govresearchgate.netunipi.it The 3,3-dimethyloxane (B14734869) portion of the molecule could potentially occupy the adjacent hydrophobic regions of the ALR2 active site, making it a plausible candidate for inhibition. nih.govwikipedia.org

β-catenin/BCL9 Protein-Protein Interaction (PPI) Inhibition : The Wnt signaling pathway is critical in development and disease, and its dysregulation is linked to cancer. tandfonline.com The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is a key step in activating Wnt-responsive genes. nih.govnih.gov Small molecules have been developed to disrupt this PPI. tandfonline.commoffitt.orgmoffitt.org It is hypothesized that this compound could act as a scaffold that, with appropriate functionalization, might fit into the binding groove on β-catenin, preventing its association with BCL9.

Phospholipase A2 (PLA2) Inhibition : Phospholipase A2 enzymes are involved in inflammatory processes by releasing arachidonic acid from cell membranes. Many PLA2 inhibitors possess a carboxylic acid group to coordinate with the active site calcium ion and interact with key amino acid residues. nih.govresearchgate.nettandfonline.com The lipophilic dimethyloxane ring could interact with the hydrophobic channel of the enzyme's active site, potentially leading to inhibitory activity. nih.gov

| Enzyme Target | Potential Mechanism of Action | Basis for Hypothesis |

|---|---|---|

| Spliceosome (e.g., SF3b complex) | Allosteric modulation of spliceosome assembly or activity. | Structural analogy to other small molecule splicing modulators. nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Competitive inhibition at the active site, with the carboxylate binding to key residues. | Common feature in many NSAIDs. |

| Aldose Reductase (ALR2) | Binding of the carboxylate to the anionic pocket and hydrophobic interactions of the oxane ring. | Known pharmacophore for ALR2 inhibitors. nih.govunipi.it |

| β-catenin | Disruption of the protein-protein interaction with BCL9. | Scaffold could potentially mimic key binding motifs. tandfonline.comnih.gov |

| Phospholipase A2 (PLA2) | Interaction of the carboxylate with the active site and hydrophobic interactions. | Common structural motif in PLA2 inhibitors. nih.govtandfonline.com |

Ligand-Target Interaction Profiling and Receptor Binding Assays

To investigate the potential biological targets of this compound, a variety of experimental and computational methods could be employed. These techniques are essential for characterizing the binding affinity, kinetics, and specificity of a compound. giffordbioscience.comnih.govlabome.commtoz-biolabs.comwikipedia.org

In Silico and Computational Approaches:

Pharmacophore Modeling : A pharmacophore model can be generated from the structure of this compound. nih.govwikipedia.orgunina.it This model would consist of key chemical features, such as a hydrogen bond acceptor/anion center (the carboxylate), and one or more hydrophobic regions (the gem-dimethyl group and the oxane ring). This model could then be used to screen databases of known biological targets to identify proteins with complementary binding sites. researchgate.netnih.gov

Molecular Docking : Computational docking studies could be performed to predict the binding mode and affinity of the compound against a panel of known drug targets (e.g., kinases, GPCRs, nuclear receptors). nih.govbiotech-asia.orgresearchgate.net This would help prioritize potential targets for experimental validation.

Experimental Binding Assays:

Radioligand Binding Assays : These assays are a classic method to determine the affinity (Kd) and density (Bmax) of receptors. giffordbioscience.com A radiolabeled version of this compound or a known ligand for a suspected target could be used in competitive binding experiments.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that can provide real-time data on binding kinetics, including association (kon) and dissociation (koff) rates. labome.com This would allow for a detailed characterization of the interaction between the compound and a purified target protein.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

| Assay Type | Information Provided | Applicability to the Compound |

|---|---|---|

| Pharmacophore Modeling | Identifies key chemical features for binding; screens for potential targets. wikipedia.org | Initial step to generate hypotheses based on the compound's structure. |

| Molecular Docking | Predicts binding pose and estimates binding affinity to specific protein structures. researchgate.net | Virtual screening against libraries of targets like kinases, GPCRs, etc. |

| Radioligand Binding Assay | Binding affinity (Kd, Ki), receptor density (Bmax). giffordbioscience.com | Requires synthesis of a radiolabeled version or use in competitive format. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (Kd). labome.com | Provides detailed, real-time analysis of interaction with purified proteins. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile (Kd, ΔH, ΔS). | Gold standard for characterizing the energetics of binding. |

Modulation of Cellular Processes

Based on its potential enzyme interactions, this compound could modulate various cellular signaling pathways and processes.

Gene Expression : Small molecules can alter gene expression through various mechanisms, including direct binding to transcription factors, modulation of chromatin-modifying enzymes (like HDACs or histone methyltransferases), or interference with signaling pathways that control gene transcription. nih.govwikipedia.orgacs.org If the compound inhibits the β-catenin/BCL9 interaction, it would specifically downregulate the expression of Wnt target genes such as c-Myc and Cyclin D1. tandfonline.com Furthermore, modulation of splicing by targeting the spliceosome could lead to widespread changes in the transcriptome, producing alternative protein isoforms with different functions. news-medical.net

Wnt Signaling : As discussed, a primary hypothetical mechanism for modulating Wnt signaling would be the inhibition of the β-catenin/BCL9 protein-protein interaction. tandfonline.comnih.gov By preventing the recruitment of the coactivator BCL9 to β-catenin in the nucleus, the compound would block the transcription of Wnt target genes. nih.govmoffitt.org This makes it a hypothetical inhibitor of canonical Wnt signaling. There is significant interest in identifying small molecules that can modulate the Wnt pathway for therapeutic purposes in cancer and other diseases. plos.orgpnas.orgnih.govstanford.edustanford.edu

| Cellular Process | Potential Effect | Underlying Mechanism |

|---|---|---|

| Gene Expression | Altered transcription of specific gene sets. | Inhibition of transcription factor complexes (e.g., β-catenin/BCL9) or modulation of RNA splicing machinery. nih.govnews-medical.net |

| Wnt Signaling | Inhibition of the canonical pathway. | Disruption of the β-catenin/BCL9 protein-protein interaction, preventing transcriptional activation of target genes. tandfonline.comnih.gov |

| Inflammation | Reduction of pro-inflammatory mediators. | Potential inhibition of COX-2 or Phospholipase A2, leading to decreased prostaglandin (B15479496) and leukotriene synthesis. |

Metabolic Fates and Biotransformation Pathways

The metabolic fate of a xenobiotic compound like this compound would likely involve Phase I and Phase II biotransformation reactions to increase its water solubility and facilitate excretion. acs.orgnih.gov

Phase I Metabolism: Phase I reactions typically involve oxidation, reduction, or hydrolysis. For this compound, oxidation would be the most probable route, catalyzed by cytochrome P450 (CYP450) enzymes in the liver.

Hydroxylation : The oxane ring and the methyl groups are potential sites for hydroxylation. Oxidation could occur at the C4 or C5 positions of the oxane ring, or on one of the gem-dimethyl groups, leading to the formation of alcohol metabolites.

Ether Cleavage : While the oxane ring is generally stable, enzymatic cleavage is possible, which would result in an open-chain diol carboxylic acid.

Phase II Metabolism: Phase II reactions involve conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules.

Acyl-CoA Conjugation : A key step in the metabolism of many xenobiotic carboxylic acids is their activation to a coenzyme A (CoA) thioester. acs.orgacs.org This is an ATP-dependent process catalyzed by acyl-CoA synthetases.

Amino Acid Conjugation : The resulting acyl-CoA thioester can then be conjugated with amino acids, most commonly glycine (B1666218) or taurine (B1682933), to form an amide linkage. nih.govtandfonline.com This is a major pathway for the clearance of many carboxylic acids.

Glucuronidation : The carboxylic acid moiety can be directly conjugated with glucuronic acid (from UDPGA) to form an acyl glucuronide. This is another common and important detoxification pathway for carboxylic acids. nih.gov The hydroxyl groups introduced during Phase I metabolism could also be sites for glucuronidation.

| Metabolic Phase | Reaction Type | Potential Metabolite Structure |

|---|---|---|

| Phase I | Hydroxylation | Hydroxylated oxane ring or methyl group. |

| Phase I | Ether Cleavage | Open-chain diol carboxylic acid. |

| Phase II | Acyl Glucuronidation | Glucuronide conjugate at the carboxylic acid. |

| Phase II | Amino Acid Conjugation | Glycine or taurine conjugate at the carboxylic acid (via acyl-CoA intermediate). |

Potential Applications of 2 3,3 Dimethyloxan 2 Yl Acetic Acid in Research and Chemical Biology

Utility as a Chiral Building Block in Complex Molecule Synthesis

The presence of a defined stereocenter and a reactive carboxylic acid functional group makes 2-(3,3-dimethyloxan-2-yl)acetic acid a promising chiral building block for the asymmetric synthesis of more complex molecules. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The use of enantiomerically pure starting materials is crucial in the synthesis of pharmaceuticals and other bioactive compounds to ensure the desired therapeutic effect and avoid potential off-target effects from the other enantiomer.

The oxane ring is a common structural motif in a vast array of natural products with significant biological activities. Therefore, a chiral building block containing this scaffold can serve as a key fragment in the total synthesis of such natural products or their analogs. The acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, allowing for its incorporation into larger molecular frameworks.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Class | Application |

| Carboxylic Acid | Amide Coupling | Amides | Synthesis of peptides, enzyme inhibitors |

| Carboxylic Acid | Esterification | Esters | Prodrug design, modification of solubility |

| Carboxylic Acid | Reduction | Primary Alcohols | Introduction of a hydroxyl group for further functionalization |

| Oxane Ring | Ring-opening reactions | Acyclic diols | Access to different carbon skeletons |

Development as Chemical Probes for Investigating Biological Mechanisms

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function. The development of this compound into a chemical probe would involve the strategic attachment of reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), to the molecule.

The oxane moiety could serve as a recognition element for a specific biological target, while the acetic acid side chain provides a convenient point for the attachment of the necessary reporter functionality. Such probes could be used in a variety of experimental techniques, including fluorescence microscopy and affinity chromatography, to study the localization, interactions, and dynamics of their target proteins within a cellular context. The design of such probes would be guided by the known interactions of similar oxane-containing molecules with biological systems.

Contribution to the Understanding of Oxane Ring Chemistry in Biological Systems

The oxane ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products. The study of simpler, well-defined oxane-containing molecules like this compound can contribute to a fundamental understanding of how this heterocyclic system interacts with biological macromolecules.

Research in this area could focus on several aspects:

Conformational Analysis: The gem-dimethyl group at the 3-position of the oxane ring will influence its conformational preferences. Understanding the stable conformations of this ring system is crucial for predicting how it will bind to a biological target.

Metabolic Stability: The oxane ring is generally considered to be metabolically stable. Studies with this compound could provide specific data on its metabolic fate in various biological systems, which is valuable information for drug design.

Structure-Activity Relationships (SAR): By synthesizing and testing a series of derivatives of this compound, researchers could establish structure-activity relationships. This would provide insights into which structural features of the oxane ring and its substituents are critical for a particular biological activity.

Exploration in Pre-clinical Research Modalities (focused on mechanism of action)

Should initial screening studies reveal any biological activity for this compound, it could become a subject of preclinical research to determine its mechanism of action. This would involve a series of in vitro and cell-based assays to identify the molecular target and the signaling pathways affected by the compound.

For instance, if the compound exhibits anti-proliferative effects on cancer cells, subsequent studies would aim to determine if it induces apoptosis, cell cycle arrest, or other cellular responses. Mechanistic studies could involve techniques such as Western blotting to assess changes in protein expression, or enzymatic assays to identify direct inhibition of a particular enzyme. The insights gained from such studies would be foundational for any further development of this compound or its derivatives as potential therapeutic agents.

Future Research Directions and Unanswered Questions

Rational Design of Novel Analogs and Derivatives of 2-(3,3-Dimethyloxan-2-yl)acetic Acid

The rational design of novel analogs of this compound is a pivotal step towards understanding its structure-activity relationships (SAR) and optimizing its properties for various applications. Saturated cyclic ethers are prevalent in a multitude of biologically active natural products and approved pharmaceuticals, suggesting that the oxane ring of the target molecule is a promising starting point for derivatization. Future research should systematically explore modifications of both the oxane ring and the acetic acid side chain.

Key modifications to the oxane ring could include:

Substitution at the gem-dimethyl position: Replacing the methyl groups with other alkyl or functional groups to modulate lipophilicity and steric hindrance.

Introduction of substituents at other positions of the oxane ring: This could influence the conformational preference of the ring and introduce new interaction points with biological targets.

Ring size modification: Synthesizing analogs with smaller (tetrahydrofuran) or larger (oxepane) rings to probe the effect of ring strain and geometry on activity.

For the acetic acid side chain, potential modifications include:

Esterification and amidation: To enhance cell permeability and create prodrugs.

Homologation: Extending the side chain to alter the distance between the cyclic ether and the carboxylic acid moiety.

Introduction of conformational constraints: Incorporating double bonds or small rings into the side chain to lock it into a specific conformation.

A hypothetical matrix for the initial rational design of analogs is presented below.

| Modification Site | Proposed Modification | Rationale |

| C3 of Oxane Ring | Replacement of dimethyl with cyclopropyl | Introduce rigidity and alter lipophilicity |

| C4 of Oxane Ring | Introduction of a hydroxyl group | Introduce a hydrogen bond donor/acceptor |

| Acetic Acid Side Chain | Conversion to methyl ester | Improve membrane permeability |

| Acetic Acid Side Chain | Amidation with various amines | Modulate solubility and create a library of compounds |

This systematic approach will be crucial in developing a comprehensive understanding of the SAR for this class of compounds.

Comprehensive Elucidation of Potential Biological Activities and their Molecular Mechanisms

Given that many natural products containing cyclic ethers exhibit a wide range of biological activities, including antibiotic, antibacterial, and antitumor properties, a broad screening of this compound and its derivatives is warranted. The structural similarity to other bioactive cyclic ethers, such as those found in marine natural products, suggests potential for significant pharmacological effects.

Future research should involve a tiered screening approach:

Primary Screening: A broad-based screening against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory pathways.

Secondary Screening: For any hits identified in the primary screen, more focused assays should be conducted to determine potency, selectivity, and the mechanism of action.

In Vivo Studies: Promising candidates from secondary screening should be evaluated in animal models to assess their efficacy and pharmacokinetic profiles.

A proposed initial biological screening panel is outlined in the table below.

| Therapeutic Area | Specific Assay | Rationale |

| Oncology | Cytotoxicity against a panel of cancer cell lines (e.g., NCI-60) | Many cyclic ether natural products show anticancer activity |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria | The cyclic ether motif is present in some antibiotics |